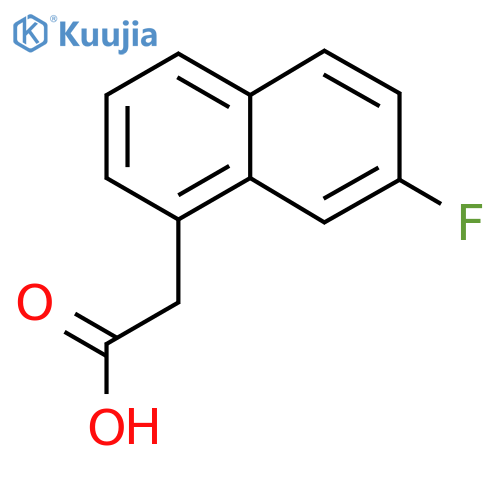

Cas no 35341-28-7 (7-Fluoronaphthalene-1-acetic acid)

7-Fluoronaphthalene-1-acetic acid 化学的及び物理的性質

名前と識別子

-

- 7-Fluoronaphthalene-1-acetic acid

-

- インチ: 1S/C12H9FO2/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h1-5,7H,6H2,(H,14,15)

- InChIKey: WZDYMWDTKSQORK-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=CC=CC(CC(=O)O)=C2C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

7-Fluoronaphthalene-1-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001049-500mg |

7-Fluoronaphthalene-1-acetic acid |

35341-28-7 | 98% | 500mg |

$1009.40 | 2023-09-02 | |

| Alichem | A219001049-1g |

7-Fluoronaphthalene-1-acetic acid |

35341-28-7 | 98% | 1g |

$1701.85 | 2023-09-02 |

7-Fluoronaphthalene-1-acetic acid 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

7-Fluoronaphthalene-1-acetic acidに関する追加情報

Introduction to 7-Fluoronaphthalene-1-acetic Acid (CAS No. 35341-28-7)

7-Fluoronaphthalene-1-acetic acid (CAS No. 35341-28-7) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable reagent and intermediate in various applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of 7-Fluoronaphthalene-1-acetic acid, highlighting its significance in contemporary scientific research.

The molecular formula of 7-Fluoronaphthalene-1-acetic acid is C12H9FNO2, and its molecular weight is approximately 216.20 g/mol. The compound features a naphthalene ring system with a fluoro substituent at the 7-position and an acetic acid group at the 1-position. This unique arrangement imparts specific chemical and physical properties that are crucial for its various applications.

In terms of chemical properties, 7-Fluoronaphthalene-1-acetic acid is known for its stability under a wide range of conditions. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), making it suitable for use in solution-phase reactions. The presence of the carboxylic acid group allows for various functional group manipulations, including esterification, amide formation, and coupling reactions with other organic molecules.

The synthesis of 7-Fluoronaphthalene-1-acetic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 7-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis to form the carboxylic acid. Another approach involves the direct functionalization of naphthalene using fluorination techniques followed by carboxylation. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as catalytic processes using metal complexes and microwave-assisted reactions.

In the realm of pharmaceutical research, 7-Fluoronaphthalene-1-acetic acid has shown promise as a lead compound for drug discovery. Its unique structure provides a scaffold for the design and synthesis of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-inflammatory and anti-cancer properties. Studies have demonstrated that certain derivatives exhibit selective inhibition of specific enzymes involved in inflammatory pathways and cancer cell proliferation.

Beyond pharmaceuticals, 7-Fluoronaphthalene-1-acetic acid finds applications in materials science and chemical engineering. Its ability to form stable complexes with metal ions makes it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Additionally, the compound's photophysical properties have been investigated for use in organic electronics and photovoltaic devices.

The latest research on 7-Fluoronaphthalene-1-acetic acid has focused on optimizing its synthesis methods to improve yield and reduce environmental impact. For example, a recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly reduces reaction time and waste generation. Another study in Advanced Materials highlighted the use of this compound as a building block for constructing advanced MOFs with enhanced stability and functionality.

In conclusion, 7-Fluoronaphthalene-1-acetic acid (CAS No. 35341-28-7) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an essential reagent in modern scientific research. As ongoing studies continue to uncover new properties and applications, the importance of this compound is likely to grow further.

35341-28-7 (7-Fluoronaphthalene-1-acetic acid) 関連製品

- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)

- 97281-50-0(Phosphatidylethanolamines, egg)

- 2171628-50-3(10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane)

- 2227709-17-1(rac-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)

- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

- 1697047-80-5(2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)

- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)

- 2167478-13-7(8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)

- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

- 143615-76-3((3R,5S)-[6]-gingerdiol)